molecular formula C11H8N2O B1602446 (2-Phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 30494-98-5

(2-Phenyl-1,3-oxazol-4-yl)acetonitrile

Cat. No. B1602446
CAS RN: 30494-98-5
M. Wt: 184.19 g/mol
InChI Key: NLLYDPLGYXCDPO-UHFFFAOYSA-N
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Description

“(2-Phenyl-1,3-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.194 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “(2-Phenyl-1,3-oxazol-4-yl)acetonitrile” consists of an oxazole ring attached to a phenyl group and an acetonitrile group . The molecular formula is C11H8N2O, and the molecular weight is 184.194 .

Scientific Research Applications

Catalytic Synthesis and Polymerization

  • Catalytic Reactions

    Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3 in acetonitrile, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process highlights the utility of acetonitrile as a solvent in catalyzing efficient synthesis with good yields and selectivity (B. Reddy et al., 2012).

  • Living Cationic Ring-Opening Polymerization

    The living cationic ring-opening polymerizations of 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline were performed in acetonitrile under high temperatures, demonstrating the impact of acetonitrile on enhancing reaction rates and maintaining the livingness of polymerization. This process is significant for producing well-defined polymers with narrow polydispersity indexes (F. Wiesbrock et al., 2005).

Luminescent Materials and Metal Ion Detection

  • Luminescent Lanthanide Ion Complexes

    A complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate and its Tb(III) analogue demonstrated luminescence in solid state and solution, underlining the potential of oxazoline derivatives in developing luminescent materials (A. de Bettencourt-Dias et al., 2007).

  • Rhenium(I) Phenanthroline Complexes

    Luminescent rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized, showcasing the use of oxazoline derivatives in creating materials with promising photophysical properties (C. Ko et al., 2012).

Electrochemical Studies and Environmental Sensing

  • Electrochemical Oxidation

    The electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-one and related compounds in acetonitrile was explored, contributing to the understanding of the oxidation processes of similar compounds (B. Dakova et al., 1994).

  • Zinc Porphyrin-based Molecular Probe

    A zinc porphyrin-based receptor was used as a probe for detecting contaminants in acetonitrile, illustrating the application of oxazoline derivatives in environmental monitoring (Hongsik Yoon et al., 2012).

properties

IUPAC Name

2-(2-phenyl-1,3-oxazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYDPLGYXCDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585476
Record name (2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-oxazol-4-yl)acetonitrile

CAS RN

30494-98-5
Record name (2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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